molecular formula C24H23NO2S B12581836 Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- CAS No. 261922-09-2

Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-

Cat. No.: B12581836
CAS No.: 261922-09-2
M. Wt: 389.5 g/mol
InChI Key: DYAHYJVGFCXPLL-UHFFFAOYSA-N
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Description

Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a suitable intermediate, followed by cyclization using a base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for better control over reaction parameters and can significantly reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

CAS No.

261922-09-2

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-benzhydryl-3-[methylsulfonyl(phenyl)methylidene]azetidine

InChI

InChI=1S/C24H23NO2S/c1-28(26,27)24(21-15-9-4-10-16-21)22-17-25(18-22)23(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,23H,17-18H2,1H3

InChI Key

DYAHYJVGFCXPLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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